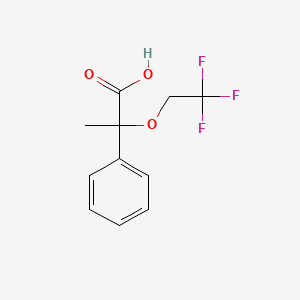

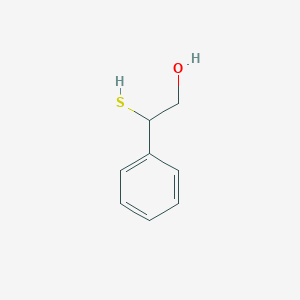

2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid (TFPP) is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TFPP has been used in scientific research for its potential as a selective COX-2 inhibitor, which makes it a promising candidate for the development of new anti-inflammatory drugs.

Scientific Research Applications

Oxidation Processes

Research into the kinetics of oxidation of various alcohols, including compounds structurally related to 2-Phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid , has provided insights into their potential applications in chemical synthesis. The study by Norcross et al. (1997) explored the oxidation of secondary alcohols by potassium tetraoxoferrate(VI) under basic conditions, leading to the formation of ketones. This process, characterized by substantial activation energies and primary deuterium isotope effects, suggests a potential application in the synthesis of complex organic compounds through controlled oxidation reactions (Norcross et al., 1997).

Catalytic Reactions

The use of 2,4-Bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, as studied by Wang et al. (2018), highlights the potential for This compound derivatives in catalyzing similar reactions. This research suggests that the structural elements of This compound could be instrumental in developing new catalytic processes (Wang et al., 2018).

Polymer and Material Science

Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound related to This compound , in the development of polybenzoxazine materials. By enhancing the reactivity of –OH bearing molecules, this research opens the door for using This compound derivatives in creating novel materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Synthetic Organic Chemistry

The chemical synthesis and functionalization of organic compounds are key areas of application for This compound . Studies on the hydrodecarboxylation of carboxylic acids and the catalytic transfer hydrogenation of benzylic and styryl compounds showcase the utility of related compounds in facilitating complex chemical transformations. These processes highlight the role that This compound and its derivatives could play in organic synthesis, offering pathways to a variety of organic products with high efficiency and selectivity (Griffin et al., 2015; Rao & Perlin, 1983).

properties

IUPAC Name |

2-phenyl-2-(2,2,2-trifluoroethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-10(9(15)16,17-7-11(12,13)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIBFDULWIFRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid](/img/structure/B2956520.png)

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)

![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)